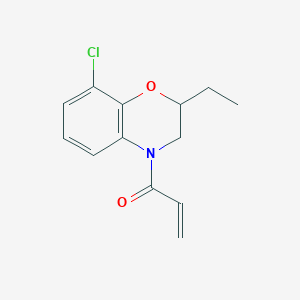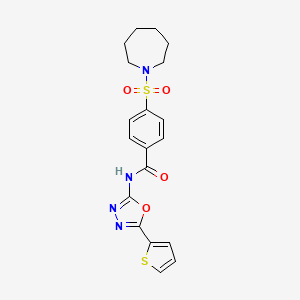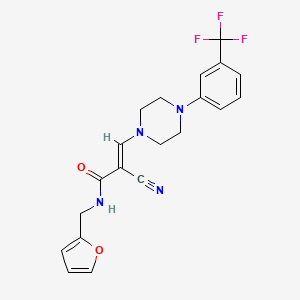
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide is a useful research compound. Its molecular formula is C20H19F3N4O2 and its molecular weight is 404.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enantioselective Synthesis
- Green Organic Chemistry Synthesis : The compound has been synthesized under microwave radiation, showing the potential for green chemistry applications. This synthesis was performed using filamentous marine and terrestrial-derived fungi, illustrating a novel approach to enantioselective synthesis (Jimenez et al., 2019).
PET Imaging Applications
- Neuroinflammation Imaging : A derivative of this compound was developed for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), an emerging target for imaging neuroinflammation, particularly in diseases like Alzheimer's (Lee et al., 2022).
- Microglia Imaging : Another study used a similar derivative for PET imaging of CSF1R, a microglia-specific marker, aiding in the study of neuroinflammation related to various neuropsychiatric disorders (Horti et al., 2019).
Chemical Rearrangement Studies
- O,N and N,N Double Rearrangement : The compound underwent chemical transformations involving O,N and N,N double rearrangement, highlighting its reactivity and potential for developing novel chemical structures (Yokoyama et al., 1985).
Synthesis and Structure Determination
- Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives, demonstrating its versatility in chemical synthesis. The structures of these derivatives were determined using techniques like NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).
Antimicrobial Agents
- Development of Antimicrobial Polymers : Derivatives of the compound were synthesized and showed promising activity against various tested bacteria and fungi, indicating its potential use in developing antimicrobial agents (Boopathy et al., 2017).
Crystallographic Studies
- Crystal Structure Analysis : Studies have been conducted to analyze the crystal structures of various derivatives, contributing to a better understanding of the compound's properties and potential applications (Cheng et al., 2016).
Antiviral Research
- Inhibition of SARS Coronavirus Helicase : A derivative showed potential as an inhibitor against SARS coronavirus, demonstrating the compound's relevance in antiviral research (Lee et al., 2017).
Antitumor Studies
- Antitumor Activity : Some synthesized derivatives displayed outstanding in vitro antitumor activity against specific cell lines, indicating the potential for cancer treatment applications (Fahim et al., 2019).
Corrosion Inhibition
- Copper Corrosion Inhibition : Acrylamide derivatives of the compound were investigated for their potential as corrosion inhibitors in nitric acid solutions of copper (Abu-Rayyan et al., 2022).
特性
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2/c21-20(22,23)16-3-1-4-17(11-16)27-8-6-26(7-9-27)14-15(12-24)19(28)25-13-18-5-2-10-29-18/h1-5,10-11,14H,6-9,13H2,(H,25,28)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVZUSJTZOYNSP-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CO2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CO2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)

![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B2503885.png)
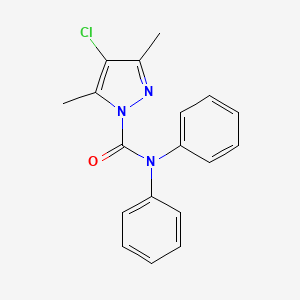
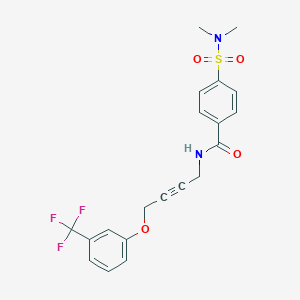
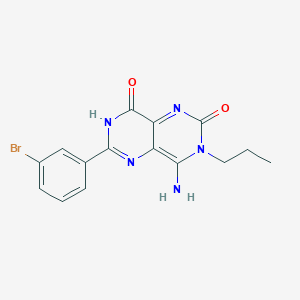
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2503892.png)


![2-Pyridin-3-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2503896.png)
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)
![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)
